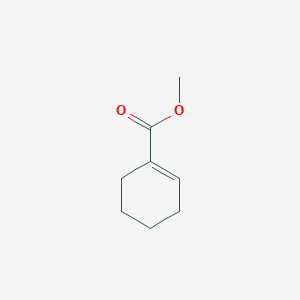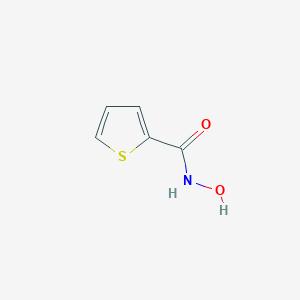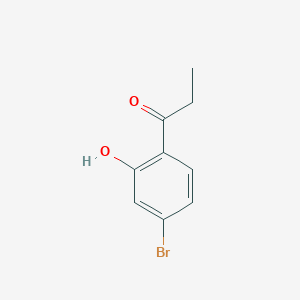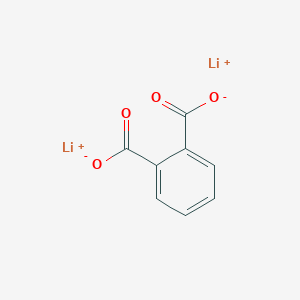
Dilithium phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium phthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a salt of phthalic acid and lithium, with the chemical formula Li2C8H4O4. Dilithium phthalate is a white crystalline powder that is soluble in water and has a melting point of 300°C.
Mecanismo De Acción
The mechanism of action of dilithium phthalate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds. It is also thought to play a role in the stabilization of intermediates in organic reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of dilithium phthalate. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dilithium phthalate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other catalysts. However, its use is limited to organic reactions, and it may not be effective in all cases.
Direcciones Futuras
There are several future directions for research on dilithium phthalate. One potential area is in the development of new organic reactions that can be catalyzed by dilithium phthalate. Another area is in the optimization of its use in lithium-ion batteries, where it could potentially improve battery performance. Additionally, further research is needed to fully understand the mechanism of action of dilithium phthalate and its potential applications in other fields.
Métodos De Síntesis
The synthesis of dilithium phthalate involves the reaction of phthalic acid with lithium hydroxide. The reaction takes place in an aqueous solution, and the resulting product is then filtered and dried. The purity of the compound can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Dilithium phthalate has been extensively studied for its potential applications in various scientific fields. One of the major applications is in the synthesis of organic compounds, where it is used as a catalyst. It has also been used in the preparation of lithium-ion batteries, where it acts as a conductive electrolyte.
Propiedades
Número CAS |
15968-00-0 |
|---|---|
Fórmula molecular |
C8H4Li2O4 |
Peso molecular |
178 g/mol |
Nombre IUPAC |
dilithium;phthalate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
VNSVQJIXVXZDJF-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
[Li+].[Li+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Otros números CAS |
15968-00-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



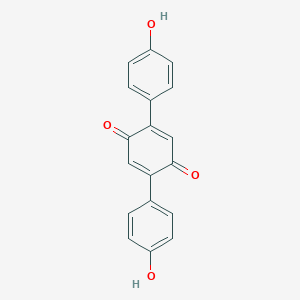
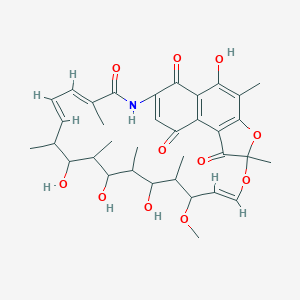
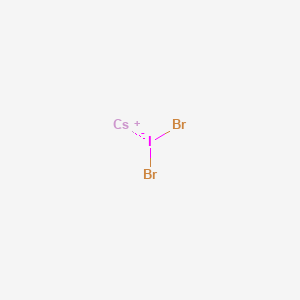
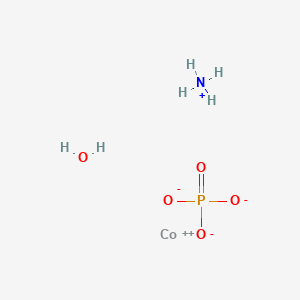
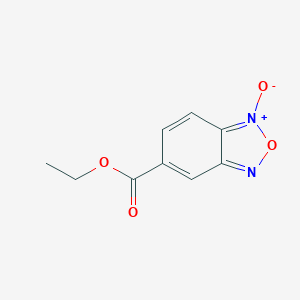
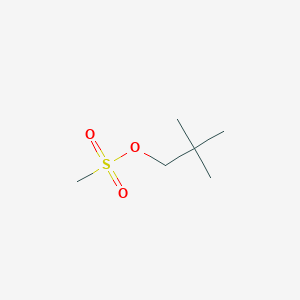
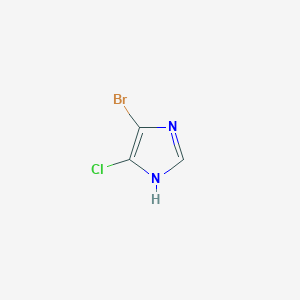
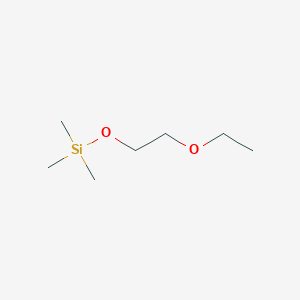
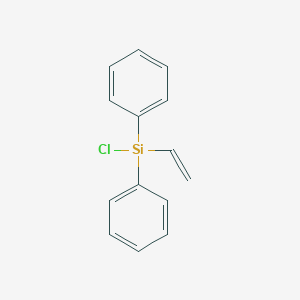
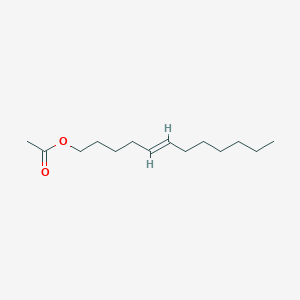
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
